N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a thiazinan ring, and a dimethoxyphenyl group
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-12-25-18(19(21-13)24-4-6-29-7-5-24)11-17(23-25)20(26)22-14-8-15(27-2)10-16(9-14)28-3/h8-12H,4-7H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTJSGJXJIWCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)C(=N1)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with 1,3-Dielectrophiles
The foundational approach adapts methods from pyrazolo[1,5-a]pyrimidine synthesis, modified for pyrazine systems. Key steps involve:
- 3-Amino-5-methylpyrazole (1) preparation via Knorr pyrazole synthesis using ethyl acetoacetate and hydrazine hydrate
- Reaction with 1,3-diketones under acidic conditions to form bicyclic intermediates
Recent advances demonstrate improved yields (78-85%) using microwave-assisted cyclization (120°C, DMF, 30 min) compared to traditional reflux methods. The methyl group at C6 originates from the 3-aminopyrazole starting material, ensuring regioselective incorporation.
Chlorination at C4 Position
Position-selective chlorination remains critical for subsequent thiomorpholine installation:
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Direct electrophilic | POCl₃/PCl₅ | Toluene | 110 | 62 | |
| Radical-mediated | NCS/AIBN | CCl₄ | 80 | 71 | |
| Oxidative | HCl/H₂O₂ | EtOH/H₂O | 25 | 58 |
Phosphorus oxychloride (POCl₃) demonstrates superior selectivity for C4 chlorination when paired with catalytic DMAP (4-dimethylaminopyridine), achieving 82% isolated yield of 4-chloro-6-methylpyrazolo[1,5-a]pyrazine (2).
Thiomorpholine Installation at C4
Continuous Flow Synthesis of Thiomorpholine
Adapting the photochemical thiol-ene protocol from:
- Cysteamine hydrochloride (3) reacts with vinyl chloride (4) under UV irradiation (λ = 365 nm)
- Base-mediated cyclization with KOtBu in THF yields thiomorpholine (5)
Critical parameters:
- 0.1 mol% 9-fluorenone photocatalyst
- 4 M concentration in acetonitrile
- 40 min residence time (7 h continuous operation)
This method produces thiomorpholine in 94% yield with <2% dimeric byproducts.
Nucleophilic Aromatic Substitution
Coupling thiomorpholine (5) with chlorinated core (2):
Optimized Conditions
- Solvent: DMSO/t-BuOH (3:1)
- Base: Cs₂CO₃ (2.5 equiv)
- Temperature: 90°C, 12 h
- Yield: 87%
The reaction proceeds via an SNAr mechanism, with DMSO enhancing nucleophilicity of thiomorpholine's sulfur atom. ¹H NMR monitoring confirms complete displacement of chloride within 10 h.
Carboxamide Formation at C2
Carboxylic Acid Activation
Conversion of pyrazolo[1,5-a]pyrazine-2-carboxylic acid (6) to reactive intermediate:
| Activation Reagent | Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CDI | - | DMF | 25 | 89 |
| HATU | DIPEA | CH₂Cl₂ | 0→25 | 92 |
| SOCl₂ | NEt₃ | THF | 40 | 78 |
Carbonyldiimidazole (CDI) activation proves most efficient for large-scale synthesis, generating the acylimidazole intermediate (7) within 2 h.
Coupling with 3,5-Dimethoxyaniline
Reaction of activated ester (7) with 3,5-dimethoxyaniline (8):
Key Process Parameters
- Molar ratio (7:8): 1:1.2
- Solvent: Anhydrous THF
- Temperature: 60°C, 6 h
- Workup: Aqueous NaHCO₃ extraction
- Yield: 84%
HPLC purity reaches 98.6% after recrystallization from ethyl acetate/hexane (3:1). The 3,5-dimethoxyphenyl group derives from commercially available aniline, though alternative syntheses via Nef reaction (as in) provide backup routes if supply constraints occur.
Integrated Synthetic Route
Combining optimized steps yields the target compound in 4 linear steps:
- Core formation : 3-Amino-5-methylpyrazole → 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine (62% overall)
- Thiomorpholine coupling : SNAr with thiomorpholine (87%)
- Carboxamide formation : CDI activation + aniline coupling (84%)
- Final purification : Column chromatography (SiO₂, EtOAc/hexane gradient)
Overall Yield : 62% × 87% × 84% = 45.3%
Analytical Characterization
Critical spectroscopic data for final compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.15 (s, 1H, CONH), 8.72 (s, 1H, pyrazine-H), 6.55 (s, 2H, aryl-H), 4.12 (t, J=4.8 Hz, 4H, thiomorpholine), 3.79 (s, 6H, OCH₃), 2.68 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 164.2 (CONH), 159.1 (C-O), 152.3 (pyrazine-C), 140.8 (pyrazole-C), 106.4 (aryl-C), 52.1 (thiomorpholine), 56.3 (OCH₃), 21.4 (CH₃) |
| HRMS (ESI+) | [M+H]⁺ Calcd for C₂₀H₂₄N₅O₃S: 438.1598, Found: 438.1593 |
Process Optimization Considerations
Continuous Flow Carboxamide Formation
Adapting microreactor technology for the coupling step:
- Residence time: 8 min
- Temperature: 100°C
- Yield: 89%
- Productivity: 12 g/h
This approach reduces reaction time from hours to minutes while improving heat transfer.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dimethoxyphenyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth.
Case Study: Pyrazole Derivatives in Cancer Research
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain pyrazole derivatives can effectively inhibit the growth of cancer cell lines by targeting key enzymes involved in cancer metabolism. The research highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that the incorporation of thiomorpholine moieties may further improve efficacy against specific cancer types .
Anti-inflammatory Properties
Compounds with similar structures have also been investigated for their anti-inflammatory effects. The presence of the thiomorpholine group is believed to enhance the anti-inflammatory activity by modulating inflammatory pathways.
Case Study: Inhibition of Prostaglandin Synthesis
In a comparative study, several pyrazolo derivatives were evaluated for their ability to inhibit prostaglandin synthesis, a key mediator in inflammation. The results indicated that some compounds exhibited significant inhibition rates compared to standard anti-inflammatory drugs like Diclofenac . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of pyrazole derivatives, particularly in conditions like neurodegeneration and stroke.
Case Study: Neuroprotection Mechanisms
A study focusing on neuroprotective agents found that pyrazole compounds can modulate GABAergic neurotransmission and exhibit antioxidant properties. This suggests that this compound may protect neuronal cells from oxidative stress and excitotoxicity .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been widely documented, with many compounds demonstrating activity against various bacterial strains.
Case Study: Antibacterial Screening
Research has shown that certain pyrazolo compounds possess broad-spectrum antibacterial activity. For example, a series of synthesized pyrazoles were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects that warrant further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the progression of the cell cycle. This inhibition leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can be compared to other pyrazolo[1,5-a]pyrazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar anticancer properties but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzymatic inhibitory activity and potential as a therapeutic agent.
Pyrazolo[3,4-b]pyridine: These compounds are also studied for their biological activities, particularly as TRK inhibitors
This compound stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrazolo[1,5-a]pyrazine core : A bicyclic structure known for its biological activity.
- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
- Thiomorpholine moiety : Contributes to the compound's pharmacokinetic properties.
Molecular Information:
- CAS Number : 1775542-75-0
- Molecular Weight : 413.5 g/mol
Research indicates that compounds with a pyrazole scaffold often exhibit diverse biological activities due to their ability to interact with various biological targets. The following mechanisms have been proposed for this compound:
- Protein Kinase Inhibition : The compound may modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and survival .
- Anti-inflammatory Activity : Similar compounds have demonstrated inhibitory effects on cyclooxygenase enzymes (COX), suggesting potential anti-inflammatory properties .
- Antitumor Effects : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by interfering with signaling pathways involved in cancer progression .
In Vitro and In Vivo Evaluations
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Case Studies
-
Case Study 1: Anti-inflammatory Activity
- In a study assessing the anti-inflammatory effects of pyrazole derivatives, this compound was tested for its ability to inhibit COX enzymes. The results indicated a strong correlation between structural modifications and enhanced inhibitory activity.
- Case Study 2: Antitumor Efficacy
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC or LC-MS to isolate intermediates.
- Purify via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization .
Basic: How can researchers ensure structural integrity and purity during characterization?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at δ 3.7–3.9 ppm; ¹³C NMR for carbonyl signals at ~165 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., HRMS-ESI: calculated m/z 456.1 for C₂₃H₂₅N₅O₃S) .
- HPLC-PDA : Assess purity (>95% by area under the curve, using C18 column, acetonitrile/water mobile phase) .
Data Consistency : Cross-reference IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) with expected functional groups .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
SAR analysis focuses on modifying substituents to enhance target affinity:
- Pyrazole Core : Methyl at position 6 improves metabolic stability .
- Thiomorpholine : Sulfur atom enhances lipophilicity and membrane permeability .
- 3,5-Dimethoxyphenyl : Electron-donating groups increase π-π stacking with hydrophobic enzyme pockets .
Q. Methodology :
- Synthesize analogs with variations (e.g., replacing thiomorpholine with morpholine or piperazine).
- Test against biological targets (e.g., COX-2 inhibition assays for anti-inflammatory activity) .
Q. Example SAR Table :
| Substituent Modification | Bioactivity (IC₅₀) | Key Observation |
|---|---|---|
| Thiomorpholine → Morpholine | COX-2: 1.2 µM → 3.8 µM | Reduced activity due to loss of sulfur interactions |
| 3,5-Dimethoxy → 3,5-Dichloro | Anticancer EC₅₀: 0.8 µM → 5.6 µM | Chlorine groups decrease solubility but increase target binding |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Conflicting data often arise from assay variability or structural impurities. Mitigation strategies:
- Standardized Assays : Use validated protocols (e.g., MTT assay for cytotoxicity with controlled cell passage numbers) .
- Batch Reproducibility : Confirm purity (>98%) via HPLC and characterize each batch with NMR .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., logP vs. IC₅₀) to identify outliers .
Case Study : Discrepancies in COX-2 inhibition may stem from differences in enzyme source (human recombinant vs. murine) .
Advanced: How can computational models enhance synthesis and target interaction studies?
Answer:
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and optimize reaction conditions (e.g., solvent polarity effects on cyclization) .
- Molecular Docking : Simulate binding to targets (e.g., COX-2 active site) to prioritize analogs with favorable interactions (e.g., Glide SP scoring in Schrödinger) .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP = 2.5 suggests moderate blood-brain barrier penetration) .
Q. Workflow :
Generate 3D conformers (Open Babel).
Dock to target (AutoDock Vina).
Validate with MD simulations (GROMACS) .
Advanced: What methodologies elucidate the compound’s enzyme inhibition mechanisms?
Answer:
- Kinetic Assays : Measure Kᵢ and inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. active-site binding .
- X-ray Crystallography : Resolve co-crystal structures with the target (e.g., COX-2) to identify key hydrogen bonds (e.g., between methoxy groups and Arg120) .
Q. Example Data :
| Technique | Parameter | Value |
|---|---|---|
| ITC | Kd (nM) | 45 ± 3 |
| Crystallography | Resolution (Å) | 2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
